

Spectroscopic Profile of 2-(tert-Butylamino)ethanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-(tert-Butylamino)ethanol**

Cat. No.: **B146117**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(tert-Butylamino)ethanol** (CAS No: 4620-70-6), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure

IUPAC Name: **2-(tert-butylamino)ethanol** Molecular Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from IR, NMR, and Mass Spectrometry analyses of **2-(tert-Butylamino)ethanol**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Strong, Broad	O-H and N-H stretching
2850-2970	Strong	C-H stretching (alkane)
1450-1470	Medium	C-H bending (alkane)
1365-1390	Medium	C-H bending (tert-butyl group)
1050-1150	Strong	C-O stretching (primary alcohol)
1000-1250	Medium	C-N stretching (amine)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.65	t	2H	-CH ₂ -OH
~2.75	t	2H	-NH-CH ₂ -
~2.5 (variable)	br s	2H	-OH, -NH
1.10	s	9H	-C(CH ₃) ₃

Note: The chemical shifts for the -OH and -NH protons are variable and depend on concentration and temperature. The signals are often broad and may exchange with D₂O.

¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~60.5	-CH ₂ -OH
~50.3	-C(CH ₃) ₃
~43.8	-NH-CH ₂ -
~28.9	-C(CH ₃) ₃

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
117	Low	[M] ⁺ (Molecular Ion)
102	High	[M - CH ₃] ⁺
86	Medium	[M - CH ₂ OH] ⁺
58	High	[C ₄ H ₁₀ N] ⁺
44	Medium	[C ₂ H ₆ N] ⁺
30	Very High (Base Peak)	[CH ₄ N] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
- Sample Preparation: A small drop of neat **2-(tert-Butylamino)ethanol** is placed directly onto the surface of the ATR crystal.

- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is applied, and the sample spectrum is acquired.
 - The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation:
 - Approximately 10-20 mg of **2-(tert-Butylamino)ethanol** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3).
 - A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
 - The solution is transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve optimal homogeneity.
 - A standard proton pulse sequence is used to acquire the spectrum.
 - Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:

- A proton-decoupled carbon pulse sequence is used.
- A wider spectral width (~200 ppm) is required.
- A larger number of scans is typically necessary due to the low natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

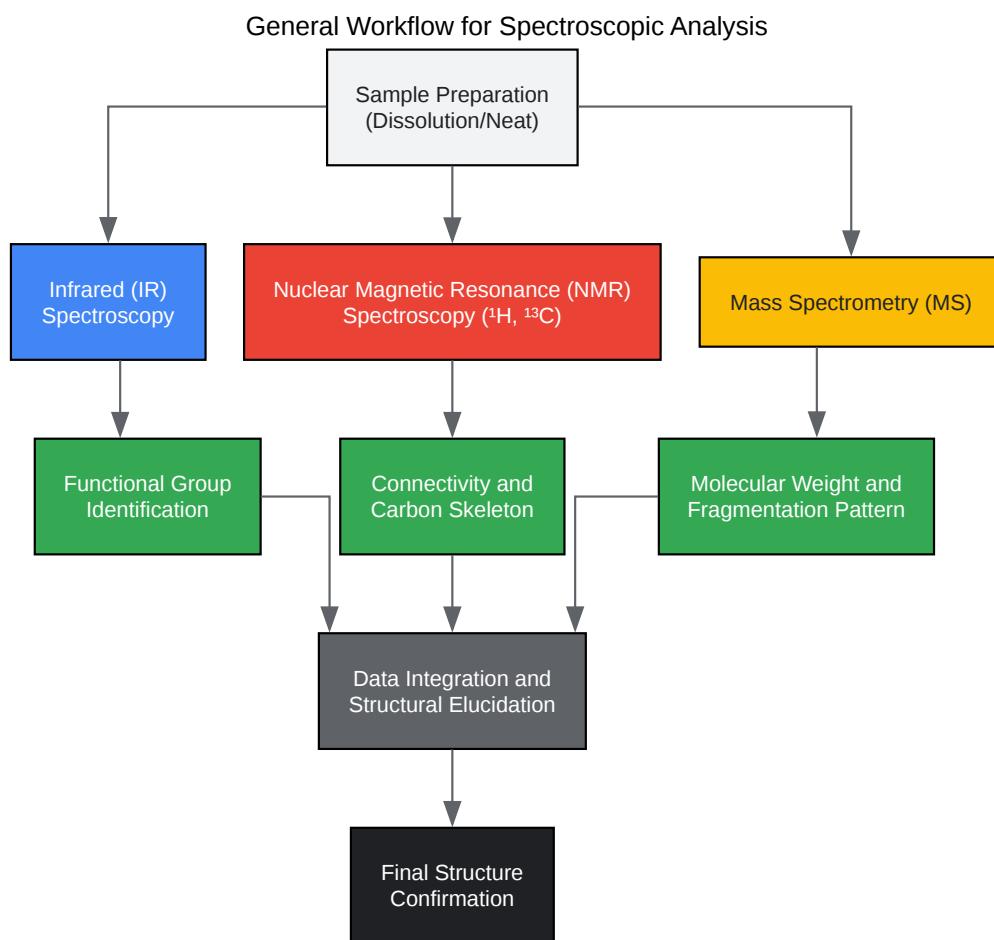
Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of **2-(tert-Butylamino)ethanol** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Gas Chromatography:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
 - Injection: 1 μL of the sample solution is injected in split or splitless mode.
 - Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry:
 - Ionization: Electron ionization at 70 eV.
 - Mass Range: The mass analyzer is set to scan a range of m/z values (e.g., 20-200 amu).
 - Data Acquisition: Mass spectra are continuously recorded as the compound elutes from the GC column.

- Data Analysis: The resulting total ion chromatogram (TIC) is examined to identify the peak corresponding to **2-(tert-Butylamino)ethanol**. The mass spectrum of this peak is then analyzed to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.



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Caption: A flowchart illustrating the process of spectroscopic analysis.

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